6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 6th position and three methyl groups at the 2nd and 4th positions .
Scientific Research Applications
Photovoltaic Properties
6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives exhibit significant photovoltaic properties, as demonstrated in studies involving organic-inorganic photodiode fabrication. These derivatives show potential in photovoltaic applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical Properties
Research on the structural and optical properties of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives, like Ph-HPQ and Ch-HPQ thin films, indicates their relevance in photonics. These compounds, when in thin-film form, display specific optical properties such as absorption parameters and electron transition types, which are critical for applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antioxidant and Stabilizer Research
Studies on the oxidation products of the antidegradant ethoxyquin, a compound related to 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, have shown its role as an effective antioxidant and stabilizer. This research is particularly relevant in the field of polymer stabilization, where understanding the oxidation mechanisms and products of such compounds is crucial (Taimr, Prusíková, & Pospíšil, 1991).
Synthesis and Chemical Transformations
Efficient synthesis and chemical transformations of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been explored for their pharmacological potential. These synthetic pathways contribute to the development of new compounds with interesting pharmacological activities (Kravchenko et al., 2006).
Inhibition of Oxidation
Compounds in the series of hydrogenated quinolines, including derivatives of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, have been shown to inhibit the oxidation of β-carotene effectively. This finding is significant for the development of antioxidants in various applications (Kasaikina, Gagarina, Ivanov, Rozantsev, & Emanuel, 1975).
Electrosynthesis
Research into the electrosynthesis of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives has opened new avenues for synthesizing complex organic compounds. This method is pivotal for the advancement of synthetic organic chemistry and the development of novel pharmaceuticals (Batanero & Barba, 2003).
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes
Properties
IUPAC Name |
6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLDFGBJHDENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.